Methyl 3-chloro-4-methylthiophene-2-carboxylate
Overview
Description
Methyl 3-chloro-4-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C7H7ClO2S and a molecular weight of 190.65 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-methylthiophene-2-carboxylate typically involves the chlorination of 4-methylthiophene-2-carboxylic acid followed by esterification. The reaction conditions often include the use of thionyl chloride (SOCl2) for chlorination and methanol (CH3OH) for esterification .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives .
Scientific Research Applications
Methyl 3-chloro-4-methylthiophene-2-carboxylate is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It is used in the study of biological pathways involving sulfur-containing compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-methylthiophene-2-carboxylate involves its interaction with molecular targets through its thiophene ring and ester functional group. These interactions can affect various biological pathways, although specific molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chlorothiophene-2-carboxylate
- Methyl 4-methylthiophene-2-carboxylate
- Methyl 3-bromo-4-methylthiophene-2-carboxylate
Uniqueness
Methyl 3-chloro-4-methylthiophene-2-carboxylate is unique due to the presence of both a chlorine atom and a methyl group on the thiophene ring, which can influence its reactivity and interactions with other molecules .
Biological Activity
Methyl 3-chloro-4-methylthiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring, a chloro group, and a carboxylate ester functional group. Its molecular formula is , and it has a molecular weight of approximately 195.66 g/mol. The unique structural features of this compound facilitate its interaction with various biological targets.
Research indicates that this compound exhibits several biological activities through different mechanisms:
- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of thromboxane synthetase, an enzyme involved in the biosynthesis of thromboxane A2. This mediator plays a crucial role in platelet aggregation and vasoconstriction, suggesting potential applications in cardiovascular disease management.
- Antimicrobial Properties : Preliminary studies have shown that this compound may possess antimicrobial activity, potentially affecting microbial growth through interactions with specific cellular targets.
- Anticancer Activity : There is evidence suggesting that this compound can induce apoptosis in cancer cells. This effect may be mediated by its ability to modulate key signaling pathways involved in cell survival and proliferation .
Case Studies
-
Cardiovascular Applications :
- A study explored the effects of this compound on thromboxane A2 synthesis. Results indicated a significant reduction in thromboxane levels, which could lead to decreased platelet aggregation and lower risk of thrombosis.
- Antimicrobial Activity :
- Anticancer Studies :
Table 1: Biological Activities of this compound
Activity Type | Mechanism of Action | Reference |
---|---|---|
Thromboxane Inhibition | Inhibits thromboxane synthetase | |
Antimicrobial | Disrupts microbial growth | |
Anticancer | Induces apoptosis in cancer cells |
Table 2: Summary of Case Studies
Study Focus | Findings | Implications |
---|---|---|
Cardiovascular | Reduced thromboxane levels | Potential for treating cardiovascular diseases |
Antimicrobial | Effective against multiple bacterial strains | Could serve as a new antimicrobial agent |
Anticancer | Induced apoptosis in leukemia cells | Promising candidate for cancer therapy |
Properties
IUPAC Name |
methyl 3-chloro-4-methylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFSIDWTJVUAER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380566 | |
Record name | methyl 3-chloro-4-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-11-8 | |
Record name | methyl 3-chloro-4-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175137-11-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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